molecular formula C12H13NO2 B1313868 ethyl 2-methyl-1H-indole-5-carboxylate CAS No. 53600-12-7

ethyl 2-methyl-1H-indole-5-carboxylate

Cat. No. B1313868
CAS RN: 53600-12-7
M. Wt: 203.24 g/mol
InChI Key: YFKMUHCEYGQEJA-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1H-indole-5-carboxylate, also known as EMIC, is a chemical compound with the molecular formula C12H13NO2. It belongs to the class of indole derivatives, which are widely present in natural products, such as tryptophan, serotonin, and melatonin. The compound is a reactant for synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions, reactant for preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists, reactant for preparation of indole-3-propionic acids as antiinflammatory and analgesic agents, reactant for Friedel-Crafts acylation with nitrobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of ethyl 2-methyl-1H-indole-5-carboxylate consists of a benzene ring fused to a pyrrole ring, which is a common structure in indole derivatives. The IUPAC name for this compound is ethyl 5-methyl-1H-indole-2-carboxylate and its molecular formula is C12H13NO2 .


Chemical Reactions Analysis

Ethyl 2-methyl-1H-indole-5-carboxylate is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions, in the preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists, in the preparation of indole-3-propionic acids as antiinflammatory and analgesic agents, and in Friedel-Crafts acylation with nitrobenzoyl chloride .


Physical And Chemical Properties Analysis

Ethyl 2-methyl-1H-indole-5-carboxylate is a white or cream to pale brown powder . It is soluble in methanol and dichloromethane, but insoluble in water . The melting point of a similar compound, Methyl indole-5-carboxylate, is 126-128 °C .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including ethyl 2-methyl-1H-indole-5-carboxylate, have been studied for their antiviral properties. They have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The indole nucleus is a key pharmacophore in the development of new antiviral agents due to its ability to bind with high affinity to multiple receptors.

Enzyme Inhibition

Indole derivatives have been explored as inhibitors of various enzymes, such as protein kinases, which play crucial roles in cell signaling pathways. Ethyl 2-methyl-1H-indole-5-carboxylate can be a reactant in the biosynthesis of these inhibitors, contributing to the development of drugs that regulate enzymatic activity .

Future Directions

Indole derivatives, including ethyl 2-methyl-1H-indole-5-carboxylate, have potential for further exploration in drug discovery due to their diverse pharmacological activities . They have been the focus of many researchers in the study of pharmaceutical compounds for many years . Future research could focus on the design of novel compounds with anti-tubercular activity, as indole scaffolds have shown promise in this area .

properties

IUPAC Name

ethyl 2-methyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)9-4-5-11-10(7-9)6-8(2)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKMUHCEYGQEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-methyl-1H-indole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AD Findlay, JS Foot, A Buson, M Deodhar… - Journal of Medicinal …, 2019 - ACS Publications
… indole ethyl 2-methyl-1H-indole-5-carboxylate according to general methods B and G. … To a stirred solution of ethyl 2-methyl-1H-indole-5-carboxylate (500 mg, 2.46 mmol) in CH 2 Cl 2 (…
Number of citations: 36 pubs.acs.org

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